One example from the provided abstracts involves the synthesis of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo- 1-phenylethyl]amino}acetate. This compound, structurally similar to (2R)-2-amino-N-(2-phenylethyl)propanamide, was synthesized via N-alkylation of methyl α-azido glycinate N-benzoylated with methyl 2-amino-2-phenylacetate in methylene chloride and in the presence of triethylamine as a basic catalyst. []
Another abstract mentions the synthesis of 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902), a potent antagonist of the human gonadotropin-releasing hormone receptor. While the specific synthetic steps are not outlined, the abstract highlights that modifications at the 1, 3, and 5 positions of substituted uracils led to the discovery of this potent antagonist. []
The provided abstracts offer structural insights into similar compounds. For example, the crystal structure of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate revealed specific dihedral angles between the phenyl rings and methyl acetate groups, indicating a preferred molecular conformation stabilized by an intramolecular N—H⋯O hydrogen bond. []
One example from the provided abstracts involves the synthesis of N‐(1‐(5‐mercapto‐4‐((substituted benzylidene)amino)‐4H‐1,2,4‐triazol‐3‐yl)‐2‐phenylethyl)benzamides, which were designed as jack bean urease inhibitors. The synthesis involved the formation of azomethine bonds between an aldehyde and the amine group of a (2-phenylethyl)propanamide derivative. []
The provided abstracts showcase various mechanisms for similar compounds. For instance, 3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)- 6-methylpyrimidin-2,4-dione (NBI 42902) acts as a potent antagonist of the human gonadotropin-releasing hormone receptor, suggesting a competitive binding mechanism at the receptor site. []
Another example involves Sah 58-035 [3-[decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]-propanamide], an inhibitor of acyl-cholesterolacyl-transferase (ACAT). This compound, structurally similar to (2R)-2-amino-N-(2-phenylethyl)propanamide, was found to be an agonist of estrogen receptors (ER), indicating a different mechanism of action involving receptor activation. []
Medicinal Chemistry: Compounds containing the (2-phenylethyl)propanamide moiety show promise as potential therapeutic agents. For example, NBI 42902 acts as a potent antagonist of the human gonadotropin-releasing hormone receptor and demonstrates good oral bioavailability and efficacy in nonhuman primates, suggesting its potential use in hormone-related therapies. [] Similarly, N‐(1‐(5‐mercapto‐4‐((substituted benzylidene)amino)‐4H‐1,2,4‐triazol‐3‐yl)‐2‐phenylethyl)benzamides displayed promising jack bean urease inhibitory activity, which could be further explored for developing new treatments for urease-related disorders. []
Pharmacology: These compounds can be used as tools to study the function and regulation of various biological targets. For instance, Sah 58-035, while initially recognized as an ACAT inhibitor, was also identified as an ER agonist, providing valuable insights into the interplay between ACAT and ER signaling pathways. [] This finding highlights the potential of these compounds in unraveling complex biological mechanisms.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4